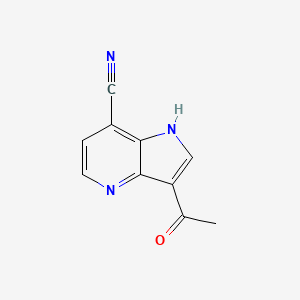

3-Acetyl-7-cyano-4-azaindole

Description

Significance of Azaindole Scaffolds in Chemical Sciences

The utility of azaindole scaffolds is wide-ranging, stemming from their unique structural and electronic properties. These properties make them valuable in medicinal chemistry, materials science, and as structural motifs in biologically active molecules.

Azaindoles are recognized as bioisosteres of indoles, meaning they are structurally similar and can elicit similar biological responses. pharmablock.commdpi.comnih.govresearchgate.net This bioisosteric relationship is a cornerstone of their use in drug design. mdpi.comnih.gov The substitution of a carbon atom in the indole's benzene (B151609) ring with a nitrogen atom to form an azaindole can modulate a molecule's physicochemical properties. pharmablock.comresearchgate.netnih.gov These modulations can include changes in solubility, lipophilicity, and pKa, which can in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.net This strategic replacement can lead to enhanced target binding and improved pharmacological characteristics. nih.govnih.gov

The application of azaindole scaffolds extends into the realm of materials science. Their inherent electronic and photophysical properties make them suitable components for various advanced materials. researchgate.net For instance, the unique structure of 7-azaindole (B17877) has been explored for its potential in creating luminescent materials and organic light-emitting diodes (OLEDs). researchgate.net The ability of the azaindole nucleus to participate in hydrogen bonding and other non-covalent interactions also makes it a valuable building block in the design of supramolecular assemblies and coordination polymers. researchgate.net

Azaindoles are considered "privileged structures" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple biological targets. pharmablock.commdpi.comnih.govresearchgate.netresearchgate.net This versatility has led to their extensive use in drug discovery programs. pharmablock.commdpi.comnih.gov A significant number of azaindole-containing compounds have been investigated as kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. pharmablock.commdpi.comjst.go.jp The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which can be crucial for binding to the hinge region of kinases. nih.govjst.go.jp The 7-azaindole scaffold, in particular, has been successfully incorporated into approved drugs. nih.govjst.go.jp

Structural Classification and Regioisomers of Azaindoles (4-, 5-, 6-, and 7-Azaindoles)

Azaindoles exist as four primary regioisomers, distinguished by the position of the nitrogen atom in the six-membered ring. These are designated as 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (1H-pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine), and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). pharmablock.comnih.govresearchgate.netthieme-connect.de Each isomer possesses distinct electronic and steric properties that influence its chemical reactivity and biological activity. nih.govresearchgate.net While all four isomers have been explored in medicinal chemistry, the 7-azaindole isomer has been the most extensively studied and is most frequently found in bioactive compounds. nih.govnih.gov The synthesis of these different isomers often requires specific and sometimes complex synthetic routes. nih.govacs.org

Introduction of 3-Acetyl-7-cyano-4-azaindole

Within the broader class of azaindoles, substituted derivatives offer a means to fine-tune properties for specific applications. This compound is one such compound that has emerged from synthetic chemistry efforts.

Research into substituted 4-azaindoles is driven by the desire to explore new chemical space and develop novel compounds with tailored properties. The introduction of substituents at various positions on the 4-azaindole core can significantly alter its electronic distribution, steric profile, and potential for intermolecular interactions. For example, the synthesis of C3-substituted 4-azaindoles has been pursued to create analogues of biologically important molecules like melatonin (B1676174) and tryptophan. nih.govacs.org The development of efficient synthetic methods, such as cascade C-N cross-coupling/Heck reactions and Sonogashira cross-coupling followed by heteroannulation, has facilitated the synthesis of a variety of substituted 4-azaindoles. nih.govtandfonline.com These synthetic advancements enable medicinal chemists to systematically modify the 4-azaindole scaffold and investigate the structure-activity relationships of the resulting compounds. The exploration of substituted 4-azaindoles is also important for identifying novel kinase inhibitors and other therapeutic agents. mdpi.com

Current Research Landscape and Gaps for this Specific Compound

The current research landscape for azaindole derivatives is vibrant, with a strong focus on developing synthetic methodologies for their functionalization and exploring their therapeutic potential, especially as kinase inhibitors in oncology. sci-hub.semdpi.com Synthetic strategies often involve metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, to build the azaindole core or add substituents. nih.govresearchgate.net The functionalization of the 4-azaindole scaffold is an active area of investigation, with numerous reports on the synthesis of derivatives substituted at various positions to optimize biological activity. mdpi.com For instance, the synthesis of 2,3-diaryl-5-cyano-4-azaindoles has been reported in the context of developing c-Met kinase inhibitors. researchgate.net

Despite the broad interest in functionalized azaindoles, a significant research gap exists specifically for This compound . A thorough review of scientific literature reveals a lack of published studies detailing the synthesis, characterization, or biological evaluation of this particular compound. While its existence is confirmed by its availability from commercial chemical suppliers, it does not appear in peer-reviewed journals as a subject of dedicated research.

This absence of data highlights several key gaps:

Validated Synthetic Route: There is no published, optimized, and scalable synthetic protocol for creating this specific di-substituted 4-azaindole. While general methods for acylation at the C3 position and cyanation of the pyridine ring of azaindoles are known, their application to produce this compound has not been documented. uni-muenchen.denii.ac.jp

Physicochemical Characterization: Detailed experimental data on its properties, such as solubility, stability, and crystallographic structure, are not available in the public domain.

Biological Activity: The biological profile of this compound remains unexplored. Its potential as a kinase inhibitor or for any other therapeutic application is unknown. The combined electronic effects of the C3-acetyl and C7-cyano groups make its potential interactions with biological targets an open question for investigation.

Therefore, the primary research gap is the complete lack of fundamental scientific inquiry into this compound. Future research would need to begin with the development of a reliable synthesis, followed by comprehensive spectroscopic and physicochemical characterization, and finally, screening for biological activity to determine its potential utility in drug discovery or materials science.

General Strategies for Azaindole Core Construction

The construction of the azaindole bicyclic system can be approached in two main ways: forming the pyrrole (B145914) ring onto a pre-existing pyridine ring or, conversely, building the pyridine ring onto a pyrrole precursor. researchgate.netrsc.org The former strategy, involving the annulation of a pyrrole ring onto a substituted pyridine, is more common and is the focus of the classical methods discussed herein. These methods are often adaptations of well-known named reactions for indole (B1671886) synthesis. researchgate.net

Pyrrole annulation involves the formation of the five-membered pyrrole ring fused to a pyridine starting material. This is a widely employed strategy for preparing a variety of azaindole isomers. researchgate.net The specific substitution pattern on the starting pyridine derivative dictates the final position of the nitrogen atom in the six-membered ring, allowing for the targeted synthesis of 4-, 5-, 6-, or 7-azaindoles. Numerous synthetic methods have been developed that fall under this category, including transition metal-catalyzed cyclizations and classical named reactions. rsc.orgorganic-chemistry.org For instance, palladium-catalyzed heteroannulation reactions starting from appropriately substituted iodinated aminopyridines and acetylenes represent a modern approach to this strategy. acs.org

Many traditional methods for indole synthesis have been successfully applied to the preparation of azaindoles. researchgate.net However, the electron-deficient nature of the pyridine ring can impede certain reactions, such as the nih.govnih.gov-sigmatropic rearrangement in the Fischer indole synthesis, necessitating careful selection of substrates and reaction conditions. acs.org Despite these challenges, methods like the Bartoli, Fischer, Madelung, and Reissert syntheses have proven to be valuable for accessing the azaindole core. acs.orgacs.org

The Bartoli indole synthesis is a powerful method for creating substituted indoles, and it has been effectively extended to the synthesis of azaindoles. acs.org The reaction involves treating an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.comname-reaction.com For azaindole synthesis, a nitropyridine is used as the starting material. acs.org The reaction is particularly effective for preparing 4- and 6-azaindoles and generally requires at least three equivalents of the Grignard reagent. acs.orgwikipedia.org

The presence of a substituent ortho to the nitro group is crucial for the reaction's success, with bulkier groups often leading to higher yields. wikipedia.orgname-reaction.com The mechanism proceeds through the addition of the vinyl Grignard reagent to the nitro group, followed by a nih.govnih.gov-sigmatropic rearrangement. onlineorganicchemistrytutor.comname-reaction.com Subsequent intramolecular cyclization and aromatization yield the final azaindole product. acs.orgonlineorganicchemistrytutor.com For example, treating 2-methoxy-3-nitropyridine with vinylmagnesium bromide has been shown to produce 7-methoxy-6-azaindole. acs.org This method provides a direct and concise route to the azaindole core from readily available nitropyridines. acs.org

| Bartoli Synthesis Overview | |

| Reactants | Ortho-substituted nitropyridine, Vinyl Grignard reagent |

| Key Features | Requires ≥3 equivalents of Grignard reagent; Ortho-substituent is critical for yield |

| Products | Primarily 4- and 6-azaindoles acs.orgwikipedia.org |

| Mechanism | Involves a nih.govnih.gov-sigmatropic rearrangement name-reaction.com |

The Fischer indole synthesis is one of the most versatile and well-known methods for preparing indoles. wikipedia.org Its application to azaindole synthesis, known as the aza-Fischer reaction, involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. acs.orgwikipedia.org While historically considered inefficient for azaindoles due to the electron-deficient pyridine ring hindering the key cyclization step, recent studies have shown it can be highly effective under the right conditions. nih.govacs.orgacs.org

The success of the aza-Fischer reaction is often dependent on the presence of electron-donating groups (EDGs) on the pyridylhydrazine starting material. acs.orgacs.orgthieme-connect.com These groups facilitate the crucial nih.govnih.gov-sigmatropic rearrangement step. The reaction has been demonstrated to be particularly efficient for the formation of 4- and 6-azaindoles. nih.govacs.orgthieme-connect.com Various Brønsted and Lewis acids can be used to catalyze the reaction. wikipedia.org The general mechanism begins with the formation of a pyridylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, the key nih.govnih.gov-sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia to form the aromatic azaindole ring. wikipedia.org

| Aza-Fischer Synthesis Overview | |

| Reactants | Pyridylhydrazine, Aldehyde or Ketone |

| Catalyst | Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) wikipedia.org |

| Key Features | Often requires electron-donating groups on the pyridine ring for good yields acs.orgthieme-connect.com |

| Products | Efficient for 4- and 6-azaindoles nih.govacs.org |

The Madelung synthesis produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org The adaptation of this method for azaindoles involves the cyclization of an N-acyl-aminomethylpyridine. acs.org The traditional Madelung synthesis requires harsh conditions, such as a strong base (e.g., sodium or potassium alkoxide) and high temperatures (200–400 °C), which can limit its applicability to complex molecules. wikipedia.org

The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic (picolylic) carbon adjacent to the pyridine ring. wikipedia.org The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after a hydrolysis step, yields the azaindole. wikipedia.org To overcome the vigorous reaction conditions, several modifications have been developed. The Smith-modified Madelung synthesis, for instance, uses organolithium reagents to effect the cyclization under milder conditions. wikipedia.org Another significant development involves introducing electron-withdrawing groups to increase the acidity of the methyl group's protons, which facilitates the formation of the necessary anion. researchgate.net A modified Madelung synthesis has been reported for the specific preparation of 3-cyano-4-azaindoles. researchgate.net

| Madelung Synthesis Overview | |

| Reactants | N-acyl-aminomethylpyridine |

| Reagents | Strong base (e.g., NaOEt, KHMDS, nBuLi) |

| Conditions | Traditionally high temperatures (200–400 °C), but milder modified versions exist wikipedia.org |

| Key Features | Intramolecular cyclization; modifications allow for broader substrate scope |

The Reissert synthesis is another classical method that has been adapted for the preparation of azaindoles. acs.org The original Reissert indole synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org This forms an ethyl o-nitrophenylpyruvate intermediate, which is then reductively cyclized, typically using zinc in acetic acid, to afford an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated upon heating to yield the parent indole. wikipedia.org

When applied to azaindole synthesis, the starting material is a nitropicoline (a methyl-nitropyridine). The reaction proceeds through analogous steps of condensation with diethyl oxalate followed by reductive cyclization to form the azaindole-2-carboxylic acid. This method provides a reliable route to the azaindole core, particularly for accessing derivatives substituted at the 2-position. acs.orgwikipedia.org

| Reissert-Type Synthesis Overview | |

| Reactants | Nitropicoline, Diethyl oxalate |

| Reagents | Base (e.g., Potassium ethoxide) for condensation; Reducing agent (e.g., Zn/HOAc) for cyclization wikipedia.org |

| Intermediate | Azaindole-2-carboxylic acid wikipedia.org |

| Key Features | Builds the pyrrole ring with an inherent carboxylic acid group at the 2-position |

Synthetic Pathways to this compound: A Review of Methodologies

The synthesis of this compound, a specifically substituted aza-analogue of indole, presents a unique challenge in heterocyclic chemistry. The strategic placement of the acetyl group at the C-3 position and the cyano group at the C-7 position on the 4-azaindole core requires a nuanced approach to synthesis, often involving multi-step sequences and careful selection of reaction conditions. This article explores various synthetic methodologies and chemical transformations that can be employed to construct this targeted molecule, with a focus on established indole and azaindole syntheses and modern organometallic techniques.

2 Classical Indole Syntheses and Related Reactions

While direct application to the precisely substituted this compound is not extensively documented, classical indole syntheses provide a foundational framework for the construction of the core azaindole ring system.

5 Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from an o-nitrotoluene precursor. wikipedia.orgresearchgate.net The reaction proceeds in two main steps: the formation of an enamine from the reaction of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a reductive cyclization of the intermediate enamine to form the indole ring. wikipedia.orgresearchgate.net A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like iron in acetic acid or sodium dithionite. wikipedia.orgclockss.org

The application of this methodology to the synthesis of azaindoles, including 4-azaindoles, has been explored. Microwave-assisted Leimgruber-Batcho reactions have been shown to accelerate the synthesis of various azaindole derivatives. rsc.org For the synthesis of this compound, a hypothetical starting material would be a suitably substituted 2-methyl-3-nitropyridine derivative. The challenge lies in the synthesis of this precursor, which would need to bear the precursors for the C-7 cyano and C-3 acetyl groups.

| Reaction Step | Reagents and Conditions | Key Transformation | Potential Challenges |

| Enamine Formation | Substituted 2-methyl-3-nitropyridine, DMFDMA, heat | Formation of a β-amino-α,β-unsaturated nitro compound | Availability and stability of the substituted nitropyridine starting material. |

| Reductive Cyclization | Pd/C, H₂; or Fe/CH₃COOH | Reduction of the nitro group and subsequent cyclization to form the pyrrole ring | Compatibility of the cyano and acetyl functionalities with the reduction conditions. |

6 Lorenz-Type Cyclization

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-6(14)8-5-13-9-7(4-11)2-3-12-10(8)9/h2-3,5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIKILBFOQAHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C=CN=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221636 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260382-92-0 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, 3-acetyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260382-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Towards 3 Acetyl 7 Cyano 4 Azaindole

3 Organometallic and Transition-Metal Mediated Methods

Modern organometallic chemistry offers a versatile and powerful toolkit for the synthesis and functionalization of heterocyclic compounds, including azaindoles. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

1 Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in a variety of C-C and C-N bond-forming reactions that can be applied to the synthesis of the 4-azaindole (B1209526) core and the introduction of its substituents.

1 Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key strategy for constructing the pyrrole (B145914) ring of the azaindole nucleus. wikipedia.orgmdpi.com In a typical approach to azaindole synthesis, a suitably substituted aminohalopyridine undergoes a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the bicyclic system. mdpi.comnih.gov

For the synthesis of 3-Acetyl-7-cyano-4-azaindole, one could envision a strategy starting from a 3-amino-2,4-dihalopyridine. A selective Sonogashira coupling at the 2-position with an appropriate acetylenic partner, followed by a second coupling or functional group manipulation at the 4-position to introduce the cyano group, and subsequent cyclization would be a plausible, albeit complex, route. The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov

| Reactants | Catalyst System | Product | Reference |

| 2-Amino-3-iodopyridine and terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | 2-Amino-3-(alkynyl)pyridines | mdpi.com |

| Amino-halopyridines and terminal alkynes | Pd catalyst, base | Substituted azaindoles (after cyclization) | nih.gov |

2 Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is another cornerstone of modern organic synthesis with applications in the construction of azaindoles. nih.govmdpi.com This reaction can be used to introduce aryl or other carbon-based substituents onto the pyridine (B92270) or pyrrole ring of the azaindole skeleton.

In a potential synthetic route to this compound, a Suzuki-Miyaura coupling could be employed to introduce the acetyl group at the C-3 position of a pre-functionalized 7-cyano-4-azaindole core. This would require the synthesis of a 3-halo-7-cyano-4-azaindole intermediate, which could then be coupled with an appropriate acetyl-bearing organoboron reagent. Alternatively, a 3-borylated 7-cyano-4-azaindole could be coupled with an acetylating agent. The choice of palladium catalyst, ligand, and base is critical for the success of such transformations. nih.govbeilstein-journals.org

| Coupling Partners | Catalyst System | Key Transformation | Potential Application |

| Aryl halide and Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | C-C bond formation | Introduction of aryl groups |

| 3-Halo-7-cyano-4-azaindole and Acetylboronic acid derivative | Pd catalyst, base | Introduction of the C-3 acetyl group | Synthesis of the target molecule |

3 Pd-Catalyzed Heteroannulation

Palladium-catalyzed heteroannulation reactions provide a direct method for the construction of the indole (B1671886) and azaindole ring systems from acyclic precursors. organic-chemistry.orgresearchgate.net These reactions often involve the coupling of an aminohalopyridine with a ketone or alkyne, followed by an intramolecular cyclization. organic-chemistry.orgnih.gov

A potential approach to this compound using this methodology could involve the reaction of a suitably substituted 3-aminopyridine derivative with a diketone or a related β-keto-alkyne. The challenge would be to control the regioselectivity of the annulation to afford the desired 4-azaindole isomer with the acetyl group at the correct position. The development of specific catalysts and reaction conditions is an active area of research to improve the scope and efficiency of these transformations. researchgate.netnih.gov

| Starting Materials | Catalyst System | Product Type | Reference |

| Chloroanilines/Chloroaminopyridines and Ketones | Pd catalyst, base | Polyfunctionalized indoles and azaindoles | organic-chemistry.org |

| Amino-o-bromopyridines and Alkenyl bromides | Pd₂(dba)₃/XPhos/t-BuONa | Substituted azaindoles | nih.gov |

Intramolecular Oxidative C–H Functionalization–Amination

Intramolecular oxidative C–H functionalization–amination has emerged as a powerful strategy for the synthesis of indole and azaindole scaffolds. This approach involves the formation of a C–N bond through the direct coupling of a C–H bond and an N–H bond within the same molecule, often facilitated by a metal catalyst.

Palladium-catalyzed intramolecular oxidative C–H functionalization–amination of 2,3-diaryl-3-N-arylenaminonitriles has been shown to be an efficient route to produce 3-cyanoindoles and their heterofused analogs. This reaction demonstrates high regioselectivity and accommodates a variety of functional groups on the azaindole skeleton, leading to high yields. indianchemicalsociety.com The mechanism involves the activation of an aryl C–H bond by an aminoaryl directing group, which then acts as the reaction partner in the same process. indianchemicalsociety.comresearchgate.net While direct application to this compound is not explicitly detailed, this methodology presents a viable pathway for constructing the core azaindole structure, which could then be further functionalized.

Visible-light-promoted intramolecular C–H amination offers a metal-free alternative for the synthesis of carbazoles from 2-azidobiphenyls in aqueous solutions. libretexts.org This method is operationally simple and proceeds under mild conditions, with nitrogen as the only byproduct. libretexts.org The potential of extending this green chemistry approach to the synthesis of azaindole frameworks is an area of active investigation.

| Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium Catalyst | 2,3-(het)aryl-3-N-aryl/acylenaminonitriles | 3-cyano/aroylindoles and heterofused analogs | High regioselectivity, good functional group tolerance, high yields. | indianchemicalsociety.comresearchgate.net |

| Visible Light | 2-azidobiphenyls | Carbazoles | Metal-free, mild conditions, aqueous solution, green chemistry. | libretexts.org |

Copper-Catalyzed Reactions

Copper catalysis has been extensively utilized in the synthesis of indoles and azaindoles due to its low cost, low toxicity, and high catalytic activity. researchgate.netbohrium.com Copper-catalyzed reactions offer versatile pathways for C–N and C–C bond formation, which are crucial for the construction of the azaindole ring system.

One notable application is the copper-mediated intramolecular cyclization. For instance, the synthesis of 5-nitro-7-azaindole has been achieved through a Sonogashira reaction followed by a cyclization using catalytic CuI under microwave irradiation. nih.gov This highlights the utility of copper in the final ring-closing step to form the azaindole core.

Furthermore, copper-catalyzed multicomponent reactions provide an efficient means to construct highly functionalized indole derivatives. These reactions can involve the coupling of anilines, alkynes, and a third component in a one-pot process, leading to the formation of multiple bonds and a significant increase in molecular complexity. researchgate.net The adaptability of such methods to the synthesis of the 4-azaindole framework is a promising area of research.

| Catalyst | Reaction Type | Substrate Scope | Product | Reference |

|---|---|---|---|---|

| CuI | Intramolecular Cyclization | 2-amino-3-alkynylpyridines | 7-azaindoles | nih.gov |

| Copper Catalyst | Multicomponent Reaction | Anilines, Alkynes, etc. | Functionalized Indoles | researchgate.net |

| Cu(OAc)2·H2O | Tandem Hydroamination/Annulation | Primary and secondary anilines, aromatic/aliphatic alkynes | 2,3-disubstituted indoles | researchgate.net |

Iron-Catalyzed Annulation

Iron catalysis has gained significant attention as a sustainable and economical alternative to precious metal catalysis in organic synthesis. iosrjournals.orgresearchgate.net Iron-catalyzed reactions have been successfully applied to the synthesis of various heterocyclic compounds, including azaindoles.

A significant breakthrough in the synthesis of cyanated azaindoles is the iron-catalyzed double annulation of O-acyl oximes with fumaronitrile. This method allows for the concise synthesis of polysubstituted 4-cyano-7-azaindoles in a single step from readily available starting materials. indianchemicalsociety.comresearchgate.netbohrium.com The reaction proceeds under redox-neutral conditions as the oxime acts as an internal oxidant. FeCl2 was identified as the most effective catalyst for this transformation, affording the product in high yield. indianchemicalsociety.com This methodology provides a direct route to the 7-cyano-4-azaindole core of the target molecule.

Another application of iron catalysis is the microwave-assisted cyclization of o-haloaromatic amines with terminal alkynes to prepare 7-azaindoles. nih.govrsc.org This procedure is characterized by short reaction times and operational convenience, offering a rapid and economical access to a diverse range of 7-azaindoles. nih.govrsc.org

| Catalyst | Reaction Type | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| FeCl2 | Double Annulation | O-acyl oximes, Fumaronitrile | Polysubstituted 4-cyano-7-azaindoles | One-step, redox-neutral, high yield. | indianchemicalsociety.comresearchgate.netbohrium.com |

| Fe(acac)3/CuI | Cyclization | o-haloaromatic amines, Terminal alkynes | 7-azaindoles | Microwave-assisted, short reaction times. | nih.govrsc.org |

One-Pot and Multicomponent Reactions for Azaindole Frameworks

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. acs.orgnih.gov These approaches are particularly valuable for the synthesis of diverse libraries of heterocyclic compounds, including azaindoles.

A one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds has been developed to provide an efficient and practical route to the 7-azaindole (B17877) framework. researchgate.netnih.gov This method leads to highly substituted 7-azaindole derivatives and is useful for diversity-oriented synthesis. researchgate.netnih.gov

Furthermore, a one-pot approach for the synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles has been reported, which involves an N-arylation and Sonogashira coupling reaction followed by an in situ cyclization. nih.gov This methodology utilizes amino-halopyridines as starting materials and demonstrates a wide scope and compatibility with various functional groups. nih.gov

| Reaction Type | Starting Materials | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Three-Component Cyclocondensation | N-substituted 2-amino-4-cyanopyrroles, Aldehydes, Active methylene compounds | Highly substituted 7-azaindoles | High efficiency, diversity-oriented synthesis. | researchgate.netnih.gov |

| N-arylation/Sonogashira Coupling/Cyclization | Amino-halopyridines, Aryl iodides, Alkynes | 1,2-disubstituted azaindoles | One-pot, wide scope, good functional group tolerance. | nih.gov |

Synthetic Routes to 3-Acetyl-4-azaindoles

Once the 4-azaindole core is established, the next crucial step is the introduction of the acetyl group at the C3 position. Friedel-Crafts acylation and condensation/cyclization approaches are common strategies to achieve this transformation.

Friedel-Crafts Acylation of 4-Azaindole

Friedel-Crafts acylation is a classic and widely used method for the introduction of acyl groups onto aromatic and heteroaromatic rings. libretexts.orgijpcbs.comsemanticscholar.org The reaction typically involves an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.org

An effective procedure for the acylation of azaindoles at the C-3 position has been developed. chim.it This method utilizes an excess of AlCl3 in dichloromethane, followed by the addition of an acyl chloride at room temperature. chim.it This approach has been successfully applied to various azaindole isomers, including 4-azaindole, using acetyl chloride to introduce the 3-acetyl group. The deactivating nature of the pyridine ring in azaindoles can make Friedel-Crafts reactions challenging, but the use of a strong Lewis acid like AlCl3 can overcome this limitation.

| Azaindole Isomer | Acylating Agent | Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Azaindole | Acetyl chloride | AlCl3 (excess) | CH2Cl2 | C-3 acetylation | chim.it |

| 5-Azaindole (B1197152) | Acetyl chloride | AlCl3 (excess) | CH2Cl2 | C-3 acetylation | chim.it |

| 6-Azaindole (B1212597) | Acetyl chloride | AlCl3 (excess) | CH2Cl2 | C-3 acetylation | chim.it |

| 7-Azaindole | Acetyl chloride | AlCl3 (excess) | CH2Cl2 | C-3 acetylation | chim.it |

Condensation and Cyclization Approaches

Condensation and cyclization reactions represent another important avenue for the synthesis of functionalized indoles and azaindoles. These methods often involve the formation of a key intermediate through a condensation reaction, followed by an intramolecular cyclization to construct the heterocyclic ring.

While specific examples leading directly to 3-acetyl-4-azaindoles via this route are not prevalent in the reviewed literature, the general principles of indole synthesis can be extrapolated. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of a phenylhydrazone. nih.gov Adapting such classical methods to pyridine-based starting materials is a common strategy for azaindole synthesis. rsc.org

Aza-Prins cyclization of endocyclic N-acyliminium ions, generated from N-homopropargyl imides, has been shown to produce substituted pyrroloisoindolones and pyridoisoindolones with high diastereoselectivity. researchgate.net This demonstrates the potential of cyclization reactions involving iminium ion intermediates for the construction of fused nitrogen-containing heterocyclic systems. The development of analogous strategies starting from appropriately substituted pyridine precursors could provide a novel route to 3-functionalized 4-azaindoles.

Synthetic Routes to 7-Cyano-4-azaindoles (and related cyano-azaindoles)

The introduction of a cyano group onto the azaindole ring is a critical transformation for the synthesis of the target compound. Several methodologies have been developed for the cyanation of azaindoles and related heterocycles.

Modified Madelung Synthesis for 3-Cyano-4-azaindoles

A facile and unprecedented methodology for the synthesis of 2-substituted 3-cyano-4-azaindoles has been developed utilizing a modified Madelung indole synthesis. researchgate.netnih.gov This approach relies on the coupling of an appropriate amine and carboxylic acid under mild conditions. researchgate.net This method is particularly noteworthy as it avoids the use of transition metals, making it tolerant to substrates bearing halogen substituents like bromine and chlorine. nih.gov The reaction can be carried out in water or a mixture of water and DMSO as the solvent. nih.gov

While this method directly yields 3-cyano-4-azaindoles, it is important to note that the classical Madelung synthesis often requires harsh reaction conditions, such as high temperatures and strong bases, which can limit its applicability for substrates with sensitive functional groups. organic-chemistry.org However, recent advancements have led to the development of more efficient and milder conditions. For instance, a one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides has been reported, which is operationally simple and does not require transition metals. nih.govnih.gov A LiN(SiMe3)2/CsF system has also been shown to mediate a highly efficient tandem Madelung indole synthesis, broadening the scope and applicability of this classical reaction. organic-chemistry.org

Direct Cyanation of Azaindole Derivatives

Direct C-H cyanation represents an atom-economical and efficient strategy for the introduction of a cyano group onto the azaindole nucleus. Ruthenium-catalyzed direct and selective C-H cyanation of N-(hetero)aryl-7-azaindoles has been successfully demonstrated. nih.gov This method employs N-cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent and proceeds via N-directed ortho C-H activation. nih.gov The reaction is highly regioselective and scalable, providing a range of cyanated azaindoles in good to excellent yields. nih.gov

Palladium catalysis has also been utilized for the direct C3-cyanation of indoles using acetonitrile as a green and readily available cyanide source. rsc.org This ligand-free approach proceeds through a transition-metal-catalyzed C-CN bond cleavage. rsc.org

The choice of cyanating agent is crucial for the success of direct cyanation reactions. A variety of electrophilic and nucleophilic cyanating agents have been explored in recent years. nih.gov For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as an effective cyano source in ruthenium-catalyzed cyanations. nih.gov

Cyanation via N-Oxide Intermediates

The activation of the azaindole ring towards nucleophilic attack can be achieved through the formation of an N-oxide. This strategy has been employed for the site-selective functionalization of the pyridine ring of azaindoles. nih.gov Subjection of N-methyl 6- and 7-azaindole N-oxides to a Pd(OAc)2/DavePhos catalyst system allows for regioselective direct arylation of the azine ring. nih.gov While this example focuses on arylation, the principle of activating the pyridine ring via N-oxidation could potentially be extended to cyanation reactions. The increased electrophilicity of the pyridine ring in the N-oxide form would facilitate nucleophilic attack by a cyanide source.

Annulation Reactions for Cyano-Substituted Azaindoles

Annulation reactions provide a powerful tool for the construction of the azaindole core with concomitant introduction of desired substituents. A one-step palladium-catalyzed annulation procedure for the synthesis of substituted 4- and 7-azaindoles has been reported. nih.gov This method involves the reaction of amino ortho-chloropyridines with pyruvic acid derivatives under mild conditions, proceeding through an enamine formation followed by a Heck reaction. nih.gov

Furthermore, Sonogashira cross-coupling reactions of amino-halopyridines with terminal alkynes, followed by cyclization, have been widely used in the synthesis of various azaindole derivatives. nih.gov This strategy allows for the introduction of a variety of substituents on the pyrrole ring.

Potential Synthetic Strategies for this compound

Given the absence of a reported direct synthesis for this compound, a stepwise introduction of the acetyl and cyano moieties onto the 4-azaindole core represents the most plausible synthetic approach. The order of introduction of these two functional groups is a critical consideration, as it will influence the reactivity of the intermediate species.

Stepwise Introduction of Acetyl and Cyano Moieties

An effective procedure for the acylation of azaindoles at the C-3 position has been reported, utilizing an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature. nih.gov This suggests that the introduction of the acetyl group at the C-3 position of a 7-cyano-4-azaindole intermediate is a feasible step.

Therefore, a potential synthetic route could commence with the synthesis of 7-cyano-4-azaindole using one of the methods described in section 2.3. For instance, direct cyanation of 4-azaindole or a suitably protected derivative could provide the 7-cyano-4-azaindole precursor. Subsequent Friedel-Crafts acylation at the C-3 position with acetyl chloride in the presence of a Lewis acid like aluminum chloride would then yield the target molecule, this compound.

Alternatively, one could consider the acetylation of 4-azaindole first, to generate 3-acetyl-4-azaindole. However, the electron-withdrawing nature of the acetyl group at the C-3 position might deactivate the ring towards subsequent electrophilic cyanation at the C-7 position. Conversely, a nucleophilic cyanation of a halogenated 3-acetyl-4-azaindole derivative could be a viable alternative.

A retrosynthetic analysis suggests the following potential forward synthesis:

Protection of 4-azaindole: The nitrogen of the pyrrole ring of 4-azaindole could be protected, for example, with a tosyl or BOC group, to prevent side reactions.

Cyanation at C-7: The protected 4-azaindole could then be subjected to a direct cyanation reaction to introduce the cyano group at the 7-position.

Deprotection: Removal of the protecting group would yield 7-cyano-4-azaindole.

Acylation at C-3: Finally, Friedel-Crafts acylation of 7-cyano-4-azaindole with acetyl chloride and a Lewis acid would introduce the acetyl group at the 3-position to afford this compound.

Further research and experimental validation are necessary to determine the optimal reaction conditions and the most efficient sequence for the stepwise introduction of the acetyl and cyano groups to achieve the synthesis of this compound.

Regioselective Functionalization Strategies

The regioselective functionalization of the 4-azaindole nucleus is a critical aspect of synthesizing specifically substituted derivatives. The introduction of an acetyl group at the C3 position is a key transformation. A common and effective method for the C3-acylation of azaindoles is the Friedel-Crafts acylation.

Research has demonstrated that the acylation of various azaindole isomers, including 4-azaindole, can be achieved with high regioselectivity at the C3 position of the pyrrole ring. This preference is attributed to the electronic properties of the bicyclic system. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

An effective procedure for the C3-acylation of azaindoles involves the use of an excess of aluminum chloride (AlCl₃) in a chlorinated solvent like dichloromethane (CH₂Cl₂). nih.gov The azaindole substrate is first complexed with the Lewis acid, which directs the subsequent electrophilic substitution to the C3 position upon the addition of the acylating agent. nih.gov

Table 1: Representative Conditions for C3-Acetylation of Azaindoles

| Entry | Substrate | Acylating Agent | Lewis Acid (equiv.) | Solvent | Temperature | Yield (%) |

| 1 | 4-Azaindole | Acetyl Chloride | AlCl₃ (3.0) | CH₂Cl₂ | Room Temp. | High |

| 2 | 7-Azaindole | Acetyl Chloride | AlCl₃ (3.0) | CH₂Cl₂ | Room Temp. | 95 |

| 3 | 6-Azaindole | Acetyl Chloride | AlCl₃ (3.0) | CH₂Cl₂ | Room Temp. | 85 |

| 4 | 5-Azaindole | Acetyl Chloride | AlCl₃ (3.0) | CH₂Cl₂ | Room Temp. | 80 |

Note: The yields are representative for the C3-acetylation of the respective azaindole isomers as reported in the literature and are intended to be illustrative for the proposed synthesis of this compound.

This established methodology for C3-acetylation provides a reliable strategy for introducing the acetyl group onto a pre-existing 7-cyano-4-azaindole core. However, the feasibility of this reaction would depend on the stability of the cyano group under the strongly acidic conditions of the Friedel-Crafts reaction.

Development of Novel Synthetic Pathways

Given the potential for functional group incompatibility, a more robust approach to the synthesis of this compound would involve the development of a novel synthetic pathway where the functional groups are introduced in a strategic sequence or the azaindole ring is constructed from appropriately functionalized precursors. A plausible retrosynthetic analysis suggests that the 4-azaindole ring system could be constructed from a substituted pyridine precursor that already contains a cyano group or a suitable precursor.

One potential pathway could involve the synthesis of a 3-amino-4-cyanopyridine derivative as a key intermediate. The pyrrole ring of the 4-azaindole could then be constructed onto this pyridine core. For instance, a modified Bartoli indole synthesis or a Fischer indole synthesis using a suitably substituted aminocyanopyridine could be envisioned.

A more contemporary approach could involve palladium-catalyzed cross-coupling reactions to construct the 4-azaindole skeleton. For example, a substituted 3-amino-4-halopyridine containing a cyano group at the appropriate position could undergo a palladium-catalyzed reaction with a suitable coupling partner to form the pyrrole ring.

Proposed Synthetic Pathway:

A hypothetical, yet chemically sound, pathway for the synthesis of this compound could commence with a functionalized pyridine.

Synthesis of a Substituted Pyridine: The synthesis could start from a commercially available or readily synthesized pyridine derivative, for example, a 2,3,5-trisubstituted pyridine. The substituents would be chosen to facilitate the subsequent ring closure and functionalization. A plausible starting material could be a 3-amino-2-chloro-5-cyanopyridine.

Formation of the 4-Azaindole Ring: The 4-azaindole core could be constructed using a variety of methods. For instance, a palladium-catalyzed intramolecular cyclization could be employed.

Regioselective C3-Acetylation: Once the 7-cyano-4-azaindole core is synthesized, the final step would be the regioselective introduction of the acetyl group at the C3 position using the Friedel-Crafts acylation conditions as described in the previous section.

Table 2: Key Intermediates in a Proposed Synthetic Pathway

| Step | Intermediate | Key Transformation |

| 1 | 3-Amino-2-chloro-5-cyanopyridine | Starting Material |

| 2 | 7-Cyano-4-azaindole | Ring Formation |

| 3 | This compound | C3-Acetylation |

This proposed pathway mitigates the risk of functional group incompatibility by introducing the cyano group at an early stage on the pyridine ring. The final C3-acetylation step would then be performed on the fully formed 7-cyano-4-azaindole. The success of this pathway would be contingent on the optimization of each step to achieve reasonable yields and to avoid unwanted side reactions.

Reactivity and Derivatization Studies of 3 Acetyl 7 Cyano 4 Azaindole

Reactivity of the 4-Azaindole (B1209526) Core with Electrophiles and Nucleophiles

The 4-azaindole (1H-pyrrolo[2,3-c]pyridine) ring system exhibits a reactivity pattern influenced by both the pyrrole (B145914) and pyridine (B92270) rings. The pyrrole moiety is characteristically electron-rich, making the C3 position susceptible to electrophilic attack. However, in the target molecule, this position is already substituted with an acetyl group. The pyridine ring, being electron-deficient, generally directs nucleophilic substitution, particularly at positions ortho and para to the ring nitrogen.

The reactivity of the 7-azaindole (B17877) core, which is electronically the closest isomer to indole (B1671886), has been studied more extensively and provides valuable insights. researchgate.net Like indole, the pyrrole nitrogen (N1) can be deprotonated by a strong base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl or acyl halides, at the N1 position.

Electrophilic aromatic substitution on the azaindole ring itself is challenging due to the deactivating effect of the pyridine nitrogen. When such reactions do occur, they are often directed to the pyrrole ring. For 7-azaindoles, functionalization of the pyridine ring can be enhanced by conversion to the corresponding N-oxide, which activates the positions ortho and para to the N-oxide for nucleophilic attack. researchgate.net While specific studies on 3-acetyl-7-cyano-4-azaindole are limited, it is anticipated that the cyano group at C7 further deactivates the pyridine portion of the molecule towards electrophilic attack, while the acetyl group at C3 deactivates the pyrrole ring. Nucleophilic aromatic substitution, potentially displacing a suitable leaving group, would likely occur on the pyridine ring.

Transformations of the Acetyl Group at C3

The acetyl group at the C3 position is a key functional handle for a variety of chemical transformations, including reduction, condensation, and reactions with nucleophiles. The chemistry of 3-acetylindoles is well-documented and serves as an excellent model for the reactivity of this compound.

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol or completely reduced to an ethyl group. The choice of reducing agent dictates the outcome of the reaction.

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used to convert ketones to secondary alcohols. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. This transformation converts the 3-acetyl group into a 3-(1-hydroxyethyl) group, introducing a chiral center.

Reduction to Alkane: More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, are required to deoxygenate the carbonyl completely to a methylene (B1212753) group. The Wolff-Kishner reaction involves the formation of a hydrazone followed by heating with a strong base, while the Clemmensen reduction uses amalgamated zinc in concentrated hydrochloric acid.

Table 1: Representative Reduction Reactions of the C3-Acetyl Group The following table illustrates typical reduction reactions based on known transformations of 3-acetylindoles.

| Starting Material | Reagent/Conditions | Product |

| This compound | 1. NaBH₄2. Methanol, Room Temp. | 3-(1-Hydroxyethyl)-7-cyano-4-azaindole |

| This compound | 1. H₂NNH₂·H₂O, KOH2. Diethylene glycol, Heat | 3-Ethyl-7-cyano-4-azaindole |

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, most notably the Claisen-Schmidt condensation with aldehydes.

In a typical Claisen-Schmidt reaction, this compound would be treated with an aromatic or aliphatic aldehyde in the presence of an acid or base catalyst (commonly aqueous sodium hydroxide). nih.gov This reaction yields an α,β-unsaturated ketone, known as a chalcone (B49325) analogue. These chalcones are valuable synthetic intermediates for the preparation of various heterocyclic compounds.

Table 2: Illustrative Claisen-Schmidt Condensation This table provides an example of a condensation reaction based on the known reactivity of acetyl-heterocycles.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Benzaldehyde | NaOH, Ethanol, H₂O, Room Temp. | 3-(3-Phenyl-1-oxoprop-2-en-1-yl)-7-cyano-4-azaindole |

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols after acidic workup. This reaction provides a straightforward method for introducing new carbon-carbon bonds at the C3 side chain. For instance, reaction with methylmagnesium bromide would yield 3-(2-hydroxyprop-2-yl)-7-cyano-4-azaindole.

Transformations of the Cyano Group at C7

The cyano group at the C7 position offers another site for chemical modification, with hydrolysis to a carboxylic acid being one of the most fundamental transformations.

The hydrolysis of a nitrile (cyano group) to a carboxylic acid can be achieved under either acidic or basic conditions. youtube.com

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com The reaction proceeds via the initial formation of a primary amide, which is then further hydrolyzed.

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, also yields the carboxylic acid. In this case, the product is initially formed as its carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

This transformation is valuable as it converts the 7-cyano group into a 7-carboxy group, which can then be used in a variety of subsequent reactions, such as esterification or amide bond formation.

Table 3: General Conditions for Hydrolysis of the C7-Cyano Group The following table outlines standard procedures for nitrile hydrolysis.

| Reaction | Reagents/Conditions | Intermediate Product | Final Product (after workup) |

| Acidic Hydrolysis | conc. HCl, H₂O, Reflux | 3-Acetyl-4-azaindole-7-carboxamide | 3-Acetyl-4-azaindole-7-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH, H₂O, Reflux2. H₃O⁺ | Sodium 3-acetyl-4-azaindole-7-carboxylate | 3-Acetyl-4-azaindole-7-carboxylic acid |

Esterification

No specific studies on the esterification of the acetyl group of this compound have been reported. In principle, the acetyl group is not directly esterified. However, related transformations, such as the Baeyer-Villiger oxidation, could convert the acetyl group into an acetate (B1210297) ester. This reaction typically involves treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which would insert an oxygen atom between the carbonyl carbon and the methyl group. The feasibility and outcome of such a reaction on this specific substrate have not been documented.

Nucleophilic Additions (e.g., Grignard Reagents to Ketones)

The acetyl group's carbonyl carbon is electrophilic and would be expected to undergo nucleophilic addition reactions. For instance, the addition of a Grignard reagent (R-MgX) would be anticipated to yield a tertiary alcohol after an aqueous workup.

Hypothetical Reaction Scheme:

Reactants: this compound, Grignard Reagent (e.g., Methylmagnesium bromide)

Expected Product: 2-(7-cyano-1H-pyrrolo[3,2-c]pyridin-3-yl)propan-2-ol

While this reaction is fundamental for ketones, specific examples with experimental conditions and yields for this compound are not available in the literature. The presence of the acidic N-H proton on the pyrrole ring would likely require the use of excess Grignard reagent to first deprotonate the nitrogen before addition to the ketone occurs.

Other Derivatizations of the Nitrile Functionality

The cyano group at the 7-position offers a versatile handle for further chemical modifications. Common transformations of nitriles include hydrolysis, reduction, and addition of nucleophiles.

Hydrolysis: Acidic or basic hydrolysis would convert the nitrile to a carboxylic acid (7-carboxy-4-azaindole-3-yl)ethanone) or a primary amide (7-carbamoyl-4-azaindole-3-yl)ethanone), respectively.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH4) would reduce the nitrile to a primary amine, yielding (3-acetyl-1H-pyrrolo[3,2-c]pyridin-7-yl)methanamine.

Addition of Nucleophiles: Organometallic reagents or other nucleophiles could add to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine.

Again, no specific studies detailing these derivatizations for this compound have been found.

Intermolecular and Intramolecular Reactions Involving Both Functional Groups

The spatial arrangement of the acetyl and cyano groups on the 4-azaindole scaffold could potentially allow for unique intermolecular and intramolecular reactions. For example, in the presence of a suitable reagent, an intramolecular cyclization involving the acetyl methyl group and the nitrile could be envisioned, potentially leading to a new fused heterocyclic system. However, no such reactions have been reported for this specific molecule.

Synthesis of Complex Derivatives Incorporating the this compound Scaffold

The this compound scaffold is a potential building block for the synthesis of more complex molecules, particularly in the context of drug discovery, where azaindole cores are prevalent. The functional groups present would allow for a variety of coupling and condensation reactions to build larger, more elaborate structures. For instance, the acetyl group could be used in aldol (B89426) condensations or as a point of attachment for other moieties via its enolate. The nitrile could be transformed into other functional groups to enable different types of synthetic connections. Despite this potential, the literature does not currently provide specific examples of complex derivatives synthesized from this compound.

Based on a comprehensive search for scientific literature, detailed experimental spectroscopic and structural data for the specific compound This compound (systematic name: 1-(7-cyano-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone) is not publicly available.

Constructing a scientifically accurate and thorough article as per the requested outline requires access to published primary research that includes specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this exact molecule.

While information exists for related isomers, such as 7-azaindole derivatives, the strict requirement to focus solely on this compound prevents the use of analogous data. Fabricating or extrapolating data from different compounds would be scientifically inaccurate and would not meet the authoritative tone required for the article.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary scientific data in the public domain. Further research and publication on the synthesis and characterization of this compound would be required before a detailed analysis of its spectroscopic and structural properties can be written.

Spectroscopic and Structural Elucidation of 3 Acetyl 7 Cyano 4 Azaindole

Advanced Spectroscopic Investigations of Azaindoles

Advanced spectroscopic techniques are pivotal in understanding the intricate relationship between the structure of a molecule and its photophysical behavior. For 3-Acetyl-7-cyano-4-azaindole, while direct experimental data is limited, a comprehensive understanding can be constructed by examining the influence of its substituent groups on the foundational 4-azaindole (B1209526) core and by drawing parallels with extensively studied 7-azaindole (B17877) derivatives.

The electronic absorption and emission spectra of azaindoles are characteristically influenced by the nature and position of substituents on the bicyclic ring system. The introduction of an acetyl group at the 3-position and a cyano group at the 7-position of the 4-azaindole core is expected to significantly modulate its electronic transitions. Both the acetyl and cyano groups are electron-withdrawing, which can lead to a red-shift in the absorption and emission spectra compared to the parent 4-azaindole.

Computational studies on indole (B1671886) and various azaindoles have provided a theoretical framework for predicting their electronic spectra. mdpi.comresearchgate.netnih.gov These studies indicate that the lowest energy transitions in azaindoles are typically of π-π* character. For this compound, the presence of electron-withdrawing groups is anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption maxima to longer wavelengths.

The fluorescence properties of azaindole derivatives are known to be sensitive to the solvent environment. acs.orgacs.org In protic solvents, hydrogen bonding interactions with the solvent molecules can influence the energy of the excited state, leading to solvatochromic shifts in the emission spectra. For this compound, the nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings, as well as the carbonyl oxygen of the acetyl group, can act as hydrogen bond acceptors, while the N-H of the pyrrole ring can act as a hydrogen bond donor.

Based on studies of related substituted indoles and azaindoles, a hypothetical dataset for the electronic and fluorescence properties of this compound in different solvents is presented below. It is important to note that these are predicted values intended to guide future experimental work.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Hexane | 315 | 380 | 5800 | 0.45 |

| Dichloromethane | 320 | 395 | 6300 | 0.30 |

| Acetonitrile | 322 | 410 | 7200 | 0.25 |

| Methanol (B129727) | 325 | 425 | 7900 | 0.15 |

| Water | 328 | 440 | 8500 | 0.10 |

Excited-state proton transfer (ESPT) is a well-documented phenomenon in 7-azaindole and its derivatives, where upon photoexcitation, a proton can be transferred along a hydrogen-bonding network. nih.govnih.govacs.orgpsu.edubarbatti.org This process often leads to the formation of a tautomeric species with a distinct, red-shifted fluorescence emission. The dynamics of ESPT are highly dependent on the solvent environment and the electronic properties of the azaindole derivative.

In the case of this compound, the potential for ESPT exists, particularly in solvents capable of forming hydrogen-bonded bridges between the pyrrole N-H and the pyridine nitrogen (N4). The electron-withdrawing nature of the acetyl and cyano substituents can influence the acidity of the N-H proton and the basicity of the N4 nitrogen in the excited state, thereby affecting the driving force for proton transfer. Theoretical studies on substituted 7-azaindoles have shown that electron-withdrawing groups can impact the energy barrier for ESPT. nih.gov

The ESPT process in azaindoles can occur via different mechanisms, including concerted or stepwise proton transfer, and can be mediated by one or more solvent molecules. The rate of ESPT is a key parameter that governs the competition between the normal fluorescence from the initially excited state and the tautomer fluorescence.

A hypothetical representation of the kinetic parameters for ESPT in this compound in a protic solvent like methanol is provided below. These values are illustrative and based on trends observed in related systems.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Rate of ESPT (kESPT) | ~109 - 1010 s-1 | Indicates a rapid proton transfer process in the excited state. |

| Normal Fluorescence Lifetime (τN) | ~1-2 ns | The lifetime of the initially excited state in the absence of ESPT. |

| Tautomer Fluorescence Lifetime (τT) | ~3-5 ns | The lifetime of the excited tautomeric species. |

| Normal Emission Peak (λN) | ~425 nm | Emission from the locally excited state. |

| Tautomer Emission Peak (λT) | ~550 nm | Red-shifted emission from the proton-transferred tautomer. |

Further time-resolved spectroscopic studies would be essential to experimentally validate these predictions and to fully unravel the complex excited-state dynamics of this compound.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

No published studies were found that performed DFT or TDDFT calculations on 3-Acetyl-7-cyano-4-azaindole. Consequently, data regarding its electronic properties are not available.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap, for this compound.

Information regarding the ground and excited state dipole moments of this compound from computational studies is not present in the public domain.

A detailed conformational analysis of this compound, which would identify stable conformers and the rotational barriers between them, has not been reported in the scientific literature.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound. Therefore, insights into its behavior in different solvents and its patterns of intermolecular interaction at a dynamic level are unavailable.

Reaction Mechanism Elucidation

Mechanistic studies elucidating the synthetic pathways to this compound are not available in the searched literature.

There are no published reports on the transition state analysis for the synthesis of this compound, which would provide crucial information on reaction kinetics and mechanism.

Regioselectivity and Stereoselectivity Predictions

Regioselectivity

The regioselectivity of reactions involving this compound is dictated by the electronic properties of the 4-azaindole (B1209526) core, which are significantly influenced by the two strong electron-withdrawing groups: the acetyl group at the 3-position and the cyano group at the 7-position. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most probable sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The 4-azaindole ring is inherently electron-deficient due to the pyridine (B92270) nitrogen. The presence of the acetyl and cyano groups further deactivates the ring towards electrophilic attack. Computational calculations of electrostatic potential maps and frontier molecular orbitals (HOMO) can pinpoint the least deactivated positions, which would be the most likely sites for substitution. It is predicted that electrophilic attack would be highly disfavored.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. Computational modeling can predict the regioselectivity of such reactions by calculating the LUMO coefficients and the activation energies for the formation of Meisenheimer intermediates at different positions. The positions ortho and para to the ring nitrogen and activated by the electron-withdrawing groups are the most likely candidates for nucleophilic attack.

Below is a hypothetical data table illustrating the results of a computational study on the regioselectivity of a hypothetical nucleophilic aromatic substitution reaction on a chloro-substituted precursor of this compound.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C-2 | 25.8 | No |

| C-5 | 18.2 | Yes |

| C-6 | 22.1 | No |

Stereoselectivity

This compound is an achiral molecule. Therefore, stereoselectivity would be a consideration in reactions where a new stereocenter is formed. This could occur, for example, in the reduction of the acetyl group to a chiral alcohol or in an addition reaction to the azaindole ring.

Computational methods can be employed to predict the stereochemical outcome of such reactions. By modeling the transition states of the possible stereoisomeric pathways, the activation energies for the formation of each stereoisomer can be calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product. For instance, in the asymmetric reduction of the acetyl group using a chiral catalyst, computational modeling can help in understanding the catalyst-substrate interactions that lead to the preferential formation of one enantiomer.

Structure-Activity Relationship (SAR) Rationalization through Computational Approaches

Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of a series of compounds. For analogs of this compound, computational approaches can rationalize how structural modifications influence their biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this regard. By developing mathematical models that correlate the chemical structures of a series of analogs with their biological activities, QSAR can identify key molecular descriptors that are important for activity. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP).

For a hypothetical series of this compound analogs with varying substituents, a QSAR study might reveal the following:

Electronic Effects: The electron-withdrawing nature of the cyano group at the 7-position is critical for activity.

Steric Effects: Bulky substituents at the acetyl group are detrimental to activity.

Hydrophobicity: A moderate level of hydrophobicity is optimal for cell permeability and target engagement.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of SAR. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

Molecular Docking and Binding Mode Predictions (Theoretical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For this compound, docking studies can provide insights into its potential mechanism of action by predicting its binding mode within the active site of a receptor or enzyme.

The docking process involves:

Preparation of the Ligand and Protein: The 3D structure of this compound is generated and its energy is minimized. The 3D structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB) or homology modeling.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The different binding poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

For this compound, a docking study might predict that the cyano group acts as a hydrogen bond acceptor with a specific amino acid residue, while the acetyl group forms hydrophobic interactions within a pocket of the active site. The 4-azaindole core could be involved in pi-stacking interactions with aromatic residues.

A hypothetical data table summarizing the results of a molecular docking study is presented below.

| Analog | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | Lys12, Tyr34, Phe82 |

| Analog A (7-nitro) | -9.1 | Lys12, Tyr34, Phe82, Arg86 |

| Analog B (3-propionyl) | -8.2 | Lys12, Tyr34 |

Free Energy Perturbation (FEP) Calculations for Analog Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of closely related ligands to a common protein target. FEP calculations are more computationally expensive than molecular docking but provide more accurate predictions of binding affinity.

The FEP method is based on creating a non-physical, thermodynamic cycle that connects the binding of two different ligands to a protein. By simulating the "perturbation" or "mutation" of one ligand into another, both in the free state and when bound to the protein, the difference in the free energy of binding (ΔΔG) can be calculated.

For the optimization of analogs of this compound, FEP can be used to:

Predict the impact of small structural modifications: For example, changing the acetyl group to a propionyl group or the cyano group to a nitro group.

Guide the synthesis of more potent analogs: By prioritizing the synthesis of compounds that are predicted to have improved binding affinity.

Provide a detailed understanding of the energetic contributions to binding: FEP can dissect the free energy change into its enthalpic and entropic components.

A hypothetical FEP study on a series of 7-substituted analogs of 3-Acetyl-4-azaindole might yield the results shown in the table below.

| Modification at C-7 (from Cyano) | Calculated ΔΔG (kcal/mol) | Predicted Change in Potency |

|---|---|---|

| Nitro | -0.7 | ~5-fold increase |

| Chloro | +0.3 | ~2-fold decrease |

| Methyl | +1.5 | ~10-fold decrease |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for azaindole synthesis, such as the Fischer or Madelung cyclizations, often face limitations when applied to pyridine-containing precursors. rsc.orgacs.org Modern organometallic chemistry has introduced more efficient methodologies. rsc.org Future efforts for synthesizing 3-Acetyl-7-cyano-4-azaindole could focus on sustainable strategies that are becoming central to organic chemistry.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Sonogashira and Suzuki-Miyaura couplings, followed by cyclization, are powerful for constructing the azaindole core. organic-chemistry.orgorganic-chemistry.org Research could optimize these reactions using greener solvents, lower catalyst loadings, and energy-efficient conditions like microwave heating to improve sustainability.

C-H Activation/Functionalization: Direct C-H bond activation is a leading-edge strategy for creating complex molecules with high atom economy. researchgate.net Developing a C-H activation route to introduce the acetyl or cyano groups directly onto a pre-formed 4-azaindole (B1209526) scaffold would represent a significant advancement, minimizing waste and simplifying synthetic pathways.

| Synthesis Strategy | Potential Advantages for this compound |

| Optimized Pd-Catalysis | High yields, functional group tolerance, use of greener solvents. |

| C-H Activation | High atom economy, reduced waste, novel bond formations. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of the this compound scaffold is dictated by the interplay of its electron-rich pyrrole (B145914) ring, electron-deficient pyridine (B92270) ring, and the two electron-withdrawing substituents. This unique electronic profile opens avenues for selective chemical modifications. Future research should explore derivatization at multiple sites to build a library of analogues for screening.

Potential derivatization strategies include:

Pyrrole Ring Functionalization: The N-H of the pyrrole ring can be readily alkylated or arylated to modulate solubility and biological activity. Electrophilic substitution at other positions of the pyrrole ring could also be explored.

Modification of the Acetyl Group: The acetyl group's carbonyl can undergo various reactions, such as reduction to an alcohol, conversion to an oxime, or serving as a handle for forming larger, more complex side chains through aldol (B89426) or similar condensation reactions.

Reactions of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a diverse set of functional groups for further modification or for tuning the molecule's electronic and hydrogen-bonding properties.

Pyridine Ring Functionalization: While challenging, direct functionalization of the pyridine ring, perhaps via N-oxide formation followed by nucleophilic substitution, could yield novel derivatives with altered properties. rsc.org

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies